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APN-C3-PEG5-Acid

Cat. No.: B13712678
M. Wt: 547.6 g/mol
InChI Key: WEOSKSVIAPJAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

APN-C3-PEG5-Acid is a useful research compound. Its molecular formula is C27H37N3O9 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O9 B13712678 APN-C3-PEG5-Acid

Properties

Molecular Formula

C27H37N3O9

Molecular Weight

547.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[3-[[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H37N3O9/c28-11-1-3-23-5-7-24(8-6-23)30-26(32)4-2-12-29-25(31)9-13-35-15-17-37-19-21-39-22-20-38-18-16-36-14-10-27(33)34/h5-8H,2,4,9-10,12-22H2,(H,29,31)(H,30,32)(H,33,34)

InChI Key

WEOSKSVIAPJAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Contextualization of Advanced Bioconjugation Reagents in Research

Bioconjugation is a cornerstone of modern life sciences, underpinning the creation of complex molecular tools for a vast array of applications, from diagnostics to therapeutics. clinicallab.comtcichemicals.comsusupport.com The ability to chemically link different molecular entities—such as proteins, nucleic acids, or small molecules—with distinct functionalities allows researchers to design novel constructs with tailored properties. clinicallab.com Early bioconjugation methods often lacked precision, leading to heterogeneous products with variable performance. polyu.edu.hk This has spurred the development of advanced reagents that offer greater control over the site and stoichiometry of conjugation, ensuring the creation of well-defined and reproducible bioconjugates. polyu.edu.hkpolyu.edu.hk These next-generation reagents are designed to react under mild, biocompatible conditions and often target specific amino acids or functional groups within a biomolecule, a concept known as site-selective modification. polyu.edu.hkpolyu.edu.hkrsc.org This precision is crucial for preserving the biological activity of the parent molecules and for optimizing the performance of the final conjugate. polyu.edu.hkpolyu.edu.hk

Synthetic Methodologies for Apn C3 Peg5 Acid and Its Analogues in Academic Research

General Principles of APN-C3-PEG5-Acid Synthesis

Strategic Assembly of Individual Chemical Moieties (APN, C3, PEG5, Acid)

The synthesis of this compound commences with the preparation of the individual moieties, each of which can be synthesized through established chemical routes.

APN Moiety Synthesis: The (S,R,S)-AHPC core is a complex synthetic target, and its preparation is a critical first step. While the detailed synthesis of (S,R,S)-AHPC is beyond the scope of this article, it is typically prepared as a separate building block with a reactive handle, such as an amine or a hydroxyl group, that allows for its conjugation to the linker.

C3 Linker Installation: A three-carbon alkyl chain is introduced to the APN moiety. A common strategy involves the reaction of an amino-functionalized APN derivative with a C3 bifunctional reagent, such as 4-bromobutanoic acid or a protected version thereof. The reaction conditions for this step are crucial to ensure selective N-alkylation without side reactions.

PEG5-Acid Moiety Synthesis: The pentaethylene glycol (PEG5) chain bearing a terminal carboxylic acid is typically synthesized separately. This can be achieved by the Williamson ether synthesis, starting from a protected ethylene (B1197577) glycol unit and iteratively adding further units. The terminal hydroxyl group is then oxidized to a carboxylic acid, or a protected carboxylic acid-containing building block is used from the outset.

Final Assembly: The final step in the synthesis of this compound involves the coupling of the APN-C3 fragment with the PEG5-Acid moiety. This is typically achieved through an amide bond formation, where the amino group of the APN-C3 intermediate is reacted with the carboxylic acid of the PEG5-linker. Standard peptide coupling reagents, such as HATU or EDC/NHS, are employed to facilitate this reaction.

A representative synthetic scheme for a similar VHL ligand-linker conjugate is presented below:

StepReactantsReagents and ConditionsProductYield (%)
1VHL Ligand with amine handleCarboxylic acid-PEG linker, HATU, DIPEA, DMFVHL-PEG-acid conjugate43-74
2Boc-protected amine linkerVHL ligand with carboxylic acid, HATU, DIPEA, DMFBoc-VHL-linkerNot specified
3Boc-VHL-linkerTFA, DCMAmine-VHL-linkerNot specified

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

The efficiency of a multi-step synthesis is highly dependent on the optimization of each individual reaction. Key parameters that are typically optimized include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in the amide coupling steps, the use of an excess of the coupling agents and a non-nucleophilic base like diisopropylethylamine (DIPEA) can significantly improve the reaction yield.

Functional Group Transformations of the Carboxylic Acid Moiety

The terminal carboxylic acid group of this compound is a versatile handle for the attachment of a wide range of molecules, including targeting ligands for proteins of interest in PROTAC design. The following sections describe the common functional group transformations of this carboxylic acid moiety.

Amidation Reactions for Conjugate Formation: Mechanistic Pathways and Selectivity

Amidation is the most common method for conjugating the this compound linker to a protein of interest (POI) ligand that bears a primary or secondary amine. The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.

The most widely used method for activating the carboxylic acid is the use of carbodiimide (B86325) reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with an additive like N-hydroxysuccinimide (NHS). The mechanism involves the formation of a highly reactive O-acylisourea intermediate from the reaction of the carboxylic acid with EDC. This intermediate is then converted to a more stable NHS ester upon reaction with NHS. The NHS ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.

The selectivity of the amidation reaction is generally high for primary and secondary amines. The reaction conditions can be tuned to favor the desired reaction. For example, performing the reaction in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature is common. The pH of the reaction is also a critical parameter, with a slightly basic pH (7-8) being optimal for the reaction of the NHS ester with the amine.

Coupling ReagentAdditiveSolventTypical Reaction TimeTypical Yield (%)
EDCNHSDMF/DCM1-24 h50-90
HATUDIPEADMF1-12 h60-95
DCCHOBtDCM2-16 h40-85

Esterification Methodologies for Diverse Research Conjugates

Esterification provides an alternative method for conjugating this compound to molecules containing a hydroxyl group. While less common than amidation for PROTAC synthesis, ester linkages can be useful in certain research applications.

The direct esterification of a carboxylic acid with an alcohol is typically an equilibrium process and requires a catalyst and the removal of water to drive the reaction to completion. Common catalysts include strong acids like sulfuric acid or p-toluenesulfonic acid. However, these harsh conditions may not be compatible with complex molecules.

A milder and more efficient method for esterification is the use of coupling agents, similar to those used in amidation. For example, DCC or EDC can be used to activate the carboxylic acid, which can then react with the alcohol to form the ester. The reaction is often performed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Coupling ReagentCatalystSolventTypical Reaction TimeTypical Yield (%)
DCCDMAPDCM4-24 h60-90
EDCDMAPDCM4-24 h55-85
Acid Catalyst (e.g., H2SO4)NoneToluene (with Dean-Stark)12-48 h40-70

Activation Strategies for Carboxylic Acid Derivatives (e.g., N-Hydroxysuccinimide Esters)

To facilitate the conjugation of this compound to various biomolecules, it is often advantageous to convert the terminal carboxylic acid into a more reactive derivative. The most common activated derivative is the N-hydroxysuccinimide (NHS) ester.

The synthesis of the NHS ester of this compound is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide coupling agent such as EDC or DCC. The reaction is usually carried out in an anhydrous aprotic solvent like DMF, DCM, or acetonitrile (B52724) at room temperature. The resulting NHS ester is a stable, isolable solid that can be stored for future use.

NHS esters are highly reactive towards primary and secondary amines, making them excellent reagents for bioconjugation. The reaction proceeds rapidly at room temperature in a variety of solvents, including aqueous buffers at a slightly basic pH. The efficiency of the NHS activation and subsequent amidation is generally high, making this a preferred method for the synthesis of PROTACs and other bioconjugates.

Activating ReagentCoupling AgentSolventTypical Reaction Time for ActivationTypical Yield of NHS Ester (%)
N-Hydroxysuccinimide (NHS)EDCDMF/DCM1-4 h80-95
N-Hydroxysuccinimide (NHS)DCCTHF/DCM2-6 h75-90
TSTUDIPEADMF0.5-2 h85-98

Derivatization Strategies for Expanding the Reactivity Profile of this compound Analogs

The strategic derivatization of linker molecules is a cornerstone in the development of advanced bioconjugates and heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). For analogues of this compound, derivatization is key to expanding their utility beyond a simple bifunctional linker. This involves the introduction of additional reactive functionalities that allow for multimodal conjugation or the creation of precisely designed heterobifunctional structures. These modifications enable the attachment of various molecular entities, such as imaging agents, cell-penetrating peptides, or alternative protein-binding ligands, thereby broadening the scope of their application in chemical biology and drug discovery.

Introduction of Orthogonal Reactive Tags for Multimodal Conjugation (e.g., Alkyne, Azide)

The incorporation of orthogonal reactive tags into the backbone of this compound analogues is a powerful strategy for enabling multimodal conjugation. Orthogonal reactive groups are functionalities that react selectively with a corresponding partner under specific conditions, without interfering with other reactive groups present in the molecule. This allows for the sequential and controlled attachment of different molecular payloads. Among the most widely used orthogonal reactive pairs are alkynes and azides, which participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govexplorationpub.com

The synthesis of an this compound analogue bearing an alkyne or azide (B81097) can be achieved through several synthetic routes. A common approach involves the use of a starting material for the PEG chain that already contains the desired functionality. For instance, a PEG derivative with a terminal azide and a protected hydroxyl group can be elaborated to introduce the aminophenyl (APN) and carboxylic acid moieties.

Illustrative Synthetic Approach:

A general synthetic scheme for an azide-containing analogue might involve the following steps:

Starting Material: Commercially available Azido-PEG5-acid can serve as a key building block. broadpharm.com

Amine Coupling: The carboxylic acid of Azido-PEG5-acid can be activated (e.g., using EDC or HATU) and coupled with a protected aminophenyl derivative.

Deprotection: Subsequent removal of the protecting group on the aminophenyl moiety would yield the desired product.

This modular approach allows for the straightforward incorporation of orthogonal handles. The resulting linker, for example, Azido-APN-C3-PEG5-Acid , would possess three distinct functionalities: the amine for conjugation to one protein ligand, the carboxylic acid for attachment to another, and the azide for the selective introduction of a third component via click chemistry. explorationpub.com

The table below summarizes common orthogonal reactive tags and their corresponding reaction partners, which can be incorporated into this compound analogues.

Orthogonal TagCorresponding PartnerReaction TypeKey Features
Azide (-N₃) Alkyne, BCN, DBCOClick Chemistry (CuAAC, SPAAC)High efficiency, bioorthogonal, forms stable triazole ring. broadpharm.com
Alkyne (-C≡CH) AzideClick Chemistry (CuAAC, SPAAC)High efficiency, bioorthogonal, stable triazole formation.
Thiol (-SH) Maleimide (B117702), HaloacetylMichael Addition, Nucleophilic SubstitutionCysteine-specific conjugation, forms stable thioether bond. mdpi.com
Aldehyde/Keto Hydrazine, HydroxylamineHydrazone/Oxime LigationBioorthogonal, reversible under certain conditions.

Synthesis of Designed Heterobifunctional this compound Derivatives

Building upon the principles of orthogonal chemistry, the synthesis of designed heterobifunctional derivatives of this compound allows for the creation of highly specific molecular architectures. These derivatives are intentionally designed to have two different reactive functionalities at either end of the linker, enabling the precise and directional assembly of complex molecular constructs. mdpi.com The synthesis of such molecules often relies on the desymmetrization of symmetrical starting materials, such as polyethylene (B3416737) glycol. mdpi.comnih.gov

A versatile strategy for synthesizing heterobifunctional PEG derivatives involves the selective modification of the terminal hydroxyl groups of a PEG chain. mdpi.com For instance, one hydroxyl group can be selectively activated, often through tosylation, allowing for its conversion into a different functional group (e.g., an azide or a protected amine). mdpi.com The remaining hydroxyl group can then be oxidized to a carboxylic acid or modified to introduce the aminophenyl group.

Exemplary Synthetic Pathway for a Heterobifunctional Analogue:

The synthesis of an analogue such as Amino-PEG5-C3-APN could be envisioned as follows:

Monoprotection of a PEG Diol: Starting with a PEG diol, one hydroxyl group is protected with a suitable protecting group (e.g., a trityl or silyl (B83357) ether).

Functionalization of the Free Hydroxyl: The remaining free hydroxyl group is converted to an azide or a phthalimide-protected amine.

Introduction of the APN Moiety: The protecting group is removed, and the now-free hydroxyl is converted into a leaving group (e.g., a tosylate or mesylate) and reacted with an appropriate aminophenol derivative.

Final Deprotection: The protected amine is deprotected to yield the final heterobifunctional linker.

This approach provides a high degree of control over the final structure of the molecule. The table below provides examples of designed heterobifunctional this compound derivatives and their potential applications in research.

Derivative NameFunctional Group 1Functional Group 2Potential Application
Amino-PEG5-C3-APN-Acid Primary AmineCarboxylic AcidStandard linker for PROTAC synthesis via amide bond formation.
Azido-PEG5-C3-APN-Acid AzideCarboxylic AcidAllows for click chemistry conjugation of an alkyne-containing molecule. broadpharm.com
Alkyne-PEG5-C3-APN-Amine Terminal AlkynePrimary AmineEnables click chemistry conjugation of an azide-containing molecule.
Thiol-PEG5-C3-APN-Acid ThiolCarboxylic AcidFacilitates conjugation to cysteine residues in proteins. mdpi.com

The development of these derivatization strategies is crucial for advancing the field of targeted protein degradation and bioconjugation. researchgate.netnih.gov The ability to synthesize a diverse array of linker analogues with tailored reactivity profiles allows researchers to fine-tune the properties of their molecules for optimal performance in biological systems. explorationpub.com

Cysteine Chemoselective Conjugation through the APN Moiety

The APN moiety is an electron-deficient alkyne derivative that exhibits high reactivity and selectivity towards thiol groups. wikipedia.org This characteristic makes this compound a valuable tool for the site-specific modification of proteins and other biomolecules containing cysteine residues. axispharm.com

Comparative Studies of APN-Mediated Conjugation with Alternative Thiol-Reactive Chemistries (e.g., Maleimides)

Maleimides are a widely used class of reagents for thiol-selective conjugation. kinampark.com However, the resulting thiosuccinimide linkage is known to be susceptible to retro-Michael addition, which can lead to deconjugation and exchange with other thiols in biological environments, such as glutathione (B108866) or human serum albumin (HSA). rsc.org This instability can compromise the efficacy and safety of bioconjugates. researchgate.net

In contrast, the thioether linkage formed by the reaction of APN with a thiol is significantly more stable. nih.govnih.gov Studies have shown that APN-cysteine conjugates exhibit superior stability in aqueous media, human plasma, and even in living cells compared to maleimide-cysteine conjugates. researchgate.netresearchgate.net For instance, in a study comparing the stability of albumin-conjugated urate oxidase prepared using either maleimide or APN chemistry, the APN-linked conjugate showed no cleavage in vitro, while the maleimide-linked conjugate underwent substantial cleavage. nih.govresearchgate.net Furthermore, the in vivo serum half-life of the APN-conjugated protein was significantly longer than that of the maleimide-conjugated protein. nih.govnih.gov This enhanced stability makes APN-based linkers like this compound a promising alternative to maleimides for applications requiring long-term stability in biological systems. wikipedia.org

Table 1: Comparison of APN and Maleimide Thiol-Reactivity

Feature APN (3-Arylpropiolonitrile) Maleimide
Reaction with Thiols Forms a stable thioether linkage. ruixibiotech.com Forms a thiosuccinimide linkage via Michael addition. researchgate.net
Linkage Stability Highly stable, resistant to retro-Michael addition. nih.govnih.gov Prone to retro-Michael addition and thiol exchange. rsc.org
Chemoselectivity Highly selective for cysteine thiols. axispharm.comresearchgate.net Generally selective for thiols, but can react with amines at higher pH. rsc.org
In Vivo Stability Conjugates show enhanced stability and longer serum half-life. nih.govnih.gov Conjugates can exhibit instability and premature drug release. rsc.org

| Byproducts | Forms a stereoisomeric mixture of products. rsc.org | Can generate diastereomers upon reaction. rsc.org |

Influence of the PEG Chain Length and Architecture on Conjugation Reactivity

Steric and Electronic Effects Exerted by the PEG Spacer on Reaction Efficiency

The PEG chain can influence the reactivity of the terminal APN group through both steric and electronic effects. The hydrophilic and flexible nature of the PEG spacer can help to overcome steric hindrance, potentially increasing the accessibility of the APN moiety to the target thiol group on a biomolecule. nih.gov This can be particularly important when conjugating to sterically hindered cysteine residues within a protein's three-dimensional structure.

The length of the PEG spacer can also impact conjugation efficiency. Studies with other PEGylated linkers have shown that an optimal PEG length may be necessary to achieve the highest drug-to-antibody ratios (DARs) in antibody-drug conjugates (ADCs). rsc.org Both very short and very long PEG chains can sometimes lead to lower conjugation yields. rsc.org The PEG5 length in this compound likely represents a balance, providing sufficient spacing and solubility without introducing excessive steric bulk that could hinder the reaction.

Assessment of Conjugate Stability in Aqueous Environments and Model Biological Milieus

The PEG spacer significantly contributes to the stability and solubility of the resulting conjugate in aqueous environments. interchim.frnih.gov PEGylation is a well-established strategy to protect biomolecules from degradation, reduce immunogenicity, and prolong their circulation time in the body. axispharm.com The hydrophilic nature of the PEG chain helps to prevent aggregation of the conjugate, which can be a problem with hydrophobic drugs or linkers. nih.gov

The stability of APN-cysteine conjugates in various biological media has been shown to be superior to that of maleimide-based conjugates. researchgate.netresearchgate.net This stability is attributed to the robust nature of the thioether bond formed. ruixibiotech.com The presence of the PEG5 spacer in this compound further enhances this stability by shielding the conjugate from enzymatic degradation and reducing non-specific interactions. nih.gov In studies mimicking physiological conditions, APN-conjugates have demonstrated remarkable stability in human plasma. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
This compound -
3-Arylpropiolonitrile APN
Polyethylene Glycol PEG
Human Serum Albumin HSA
N-phenylmaleimide -
Iodoacetamide -
4-vinylpyridine -

Overview of 3 Arylpropiolonitrile Apn Chemistry and Its Research Significance in Bioconjugation

The APN-C3-PEG5-Acid linker incorporates a specific reactive group known as a 3-Arylpropiolonitrile (APN). This moiety represents a significant advancement in site-selective bioconjugation, particularly for targeting cysteine residues in proteins. nih.govwikipedia.org Cysteine, with its thiol (-SH) group, is a common target for bioconjugation due to its relatively low abundance and unique reactivity. axispharm.com

The APN group is an electron-deficient alkyne that exhibits high selectivity for the thiol group of cysteine residues. wikipedia.org This reaction proceeds under biocompatible conditions and, crucially, forms a highly stable thioether bond. nih.govwikipedia.org This stability is a key advantage over more traditional thiol-reactive chemistries, such as those based on maleimides, where the resulting conjugate can be susceptible to cleavage or exchange reactions in biological environments. nih.govwikipedia.org The enhanced stability of the APN-cysteine linkage makes it a superior choice for applications requiring long-term stability of the bioconjugate, such as in the development of antibody-drug conjugates (ADCs). nih.govwikipedia.org The APN chemistry provides a robust and reliable method for creating well-defined and stable bioconjugates, thereby advancing research in areas like targeted drug delivery and protein engineering. nih.govaxispharm.com

The compound this compound itself is a heterobifunctional linker. taskcm.comaxispharm.com It possesses the thiol-reactive APN group at one end and a carboxylic acid (-COOH) at the other, connected by a PEG linker containing five ethylene (B1197577) glycol units and a three-carbon (C3) spacer. taskcm.comaxispharm.com The carboxylic acid provides a versatile handle for conjugation to other molecules, typically those bearing a primary amine, through the formation of a stable amide bond. taskcm.com This dual functionality allows for the precise and stable connection of two different molecular entities, embodying the principles of advanced bioconjugation.

Design Principles and Engineering Applications of Apn C3 Peg5 Acid Conjugates in Chemical Biology

Rational Design Frameworks for Bioconjugates Incorporating APN-C3-PEG5-Acid

The rational design of bioconjugates using this compound hinges on the unique properties of its constituent parts. The linker is composed of three key functional domains: the 3-arylpropiolonitrile (APN) group for cysteine-specific targeting, the terminal carboxylic acid for attachment of a payload, and the hydrophilic PEG5 spacer. This modular design allows for a strategic approach to building complex biomolecular systems.

Site-specific conjugation is crucial for preserving the biological activity of macromolecules and ensuring the homogeneity of the final product. This compound is designed explicitly for this purpose.

The primary method for achieving site-specificity with this linker is through the reaction of its APN moiety with the thiol group of cysteine residues on a protein or peptide surface. axispharm.com The 3-arylpropiolonitrile group exhibits high chemoselectivity for cysteine, allowing for targeted modification even in the presence of other nucleophilic amino acid side chains. axispharm.com This specificity is a significant advantage for creating precisely engineered conjugates for research, diagnostic, or therapeutic use. axispharm.com

Several factors must be considered for successful conjugation:

Cysteine Accessibility: The target cysteine residue must be accessible on the protein surface and not buried within the protein's core or involved in a disulfide bond. axispharm.com

Reaction Conditions: The efficiency of the conjugation reaction can be influenced by factors such as pH and the solvent system. Optimization of these conditions is often necessary to achieve high yields. axispharm.com

Payload Attachment: The terminal carboxylic acid group is typically activated to facilitate reaction with a primary amine on the payload molecule (e.g., a drug, a fluorophore, or biotin). A common method is the use of carbodiimide (B86325) chemistry, such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester. acs.org This ester then readily reacts with an amine to form a stable amide bond.

The strategic value of this compound lies in its ability to connect different components into a single, functional system. The PEG5 spacer plays a critical role, providing a flexible, hydrophilic chain that separates the biomacromolecule from the attached payload. This separation can be vital for minimizing steric hindrance and preserving the function of both entities. Furthermore, PEGylation is known to enhance the solubility and stability of the resulting conjugate. creativepegworks.comnih.gov

This linker is particularly useful in the construction of:

Antibody-Drug Conjugates (ADCs): In this application, the APN group can be used to attach the linker to a specific cysteine residue on an antibody. The carboxylic acid end is then conjugated to a potent cytotoxic drug. This creates a targeted delivery system that selectively brings the drug to cancer cells. axispharm.com

Biosensors and Imaging Probes: The linker can be used to attach reporter molecules, such as fluorophores or quantum dots, to targeting proteins. axispharm.com This allows for the development of highly specific probes for tracking protein localization and dynamics in living systems or for use in diagnostic assays. axispharm.comaxispharm.com

Table 2: Overview of Conjugation Methodologies
Linker Functional Group Target on Biomolecule/Payload Common Reagents Resulting Bond
3-Arylpropiolonitrile (APN)Cysteine Thiol (-SH)Typically proceeds without catalyst in buffered solutions (e.g., HEPES, PBS) at neutral to slightly basic pH.Thioether
Carboxylic Acid (-COOH)Primary Amine (-NH2)EDC/NHS or DIC/NHSAmide

Application in Targeted Protein and Enzyme Modification Studies

The functionalization of a protein with this compound involves a two-step conceptual process. First, the APN group of the linker is reacted with an accessible cysteine residue on the target protein. This reaction is typically performed in an aqueous buffer at or near neutral pH.

Second, the molecule of interest (e.g., a small molecule, peptide, or reporter tag) is coupled to the carboxylic acid terminus of the linker. As previously mentioned, this is often achieved by activating the acid with EDC/NHS and then reacting it with an amine-containing payload. acs.org In a practical example involving the modification of insulin, an alkyne-PEG5-acid was activated with N-hydroxysuccinimide and N,N′-diisopropylcarbodiimide and then reacted with an amine group on the protein under alkaline conditions. acs.org A similar approach can be used for the carboxylic acid of the APN linker.

A critical step following any protein modification is to verify that the structural and functional integrity of the protein has been maintained. The attachment of molecules, including PEG chains, to a protein's surface can potentially alter its conformation and activity. nih.govrsc.org

PEGylation, the process of conjugating polyethylene (B3416737) glycol chains to a protein, can offer significant benefits such as enhanced stability against proteolysis and temperature fluctuations, improved solubility, and reduced immunogenicity. creativepegworks.comliverpool.ac.uk Research has shown that PEGylation can lead to an increase in the thermodynamic stability of a protein by reducing its structural dynamics. nih.gov

However, the degree of modification and the site of attachment are crucial. Non-specific or excessive modification can lead to a loss of function, particularly if the modification occurs within or near an active site or a binding interface. researchgate.net The site-specific nature of the APN linker helps to mitigate this risk by allowing researchers to target cysteine residues that are distal to functionally important regions.

Several biophysical techniques are employed to assess the impact of conjugation:

Circular Dichroism (CD) Spectroscopy: Used to analyze the secondary and tertiary structure of the protein to detect any significant conformational changes. nih.gov

Enzyme Activity Assays: For enzymes, these assays are essential to quantify the catalytic activity of the modified enzyme compared to its unmodified counterpart. rsc.org

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the modified protein to its substrates, inhibitors, or other binding partners.

Table 3: Techniques for Assessing Protein Integrity Post-Conjugation
Technique Parameter Measured
Circular Dichroism (CD) Spectroscopy Changes in protein secondary (far-UV) and tertiary (near-UV) structure. nih.gov
Fluorescence Spectroscopy Changes in the local environment of tryptophan and tyrosine residues, indicating tertiary structure alterations. researchgate.net
Enzyme Kinetics Assays Catalytic efficiency (kcat/KM) and substrate affinity (KM) of modified enzymes. rsc.org
Surface Plasmon Resonance (SPR) Binding kinetics (kon/koff) and affinity (KD) to interaction partners.
Hydrogen/Deuterium Exchange (H/D Exchange) Mass Spectrometry Changes in protein structural dynamics and solvent accessibility. nih.gov

Utilization in the Development of Advanced Chemical Biology Probes

The heterobifunctional nature of this compound makes it an ideal scaffold for the development of advanced chemical biology probes. These probes are designed to report on biological processes in real-time and with high specificity.

By using the APN-cysteine reaction for site-specific protein attachment, a variety of functional moieties can be installed via the carboxylic acid terminus to generate sophisticated tools:

Probes for Affinity Purification: The carboxylic acid can be conjugated to biotin. The resulting APN-C3-PEG5-Biotin conjugate can be attached to a protein of interest. This allows for the selective capture and purification of the protein and its interacting partners from complex cellular lysates using streptavidin-coated beads. axispharm.com

Fluorescent Probes: Attaching a fluorescent dye to the linker enables the creation of protein-specific imaging agents. These can be used in fluorescence microscopy to visualize the subcellular localization, trafficking, and concentration of the target protein within living cells.

Probes for PET Imaging: For in vivo applications, a chelating agent capable of binding a positron-emitting radionuclide can be attached to the linker. When conjugated to a targeting protein like an antibody fragment, this creates a probe for positron emission tomography (PET), enabling non-invasive imaging of specific cell populations or tissues in a whole organism. broadpharm.com

Analytical and Characterization Methodologies for Apn C3 Peg5 Acid and Its Conjugates

Spectroscopic Techniques for Structural Elucidation and Confirmation of Conjugates (e.g., NMR, IR)

Spectroscopic methods are fundamental for the initial structural verification of the APN-C3-PEG5-Acid linker and for confirming its successful conjugation to biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the complete structural elucidation of the linker in solution. Both ¹H and ¹³C NMR are employed to verify the presence and connectivity of all structural components. For this compound, a ¹H NMR spectrum would reveal distinct signals corresponding to the aromatic protons of the APN group, the methylene (B1212753) protons of the C3 spacer, and the characteristic repeating ethylene (B1197577) oxide units of the PEG5 chain. The terminal acid group would also present a specific chemical shift. ¹³C NMR provides complementary data, with unique signals for the nitrile carbon, aromatic carbons, and the carbons within the PEG and alkyl chains. rsc.org Upon conjugation, changes in the NMR spectrum, particularly around the carboxylic acid terminus, can confirm covalent bond formation, although this is most practical for conjugates with smaller molecules due to the line broadening effects seen with large proteins.

Infrared (IR) Spectroscopy identifies the functional groups present in the linker and its conjugates. ajol.infomdpi.com The spectrum of this compound would be characterized by several key absorption bands: a sharp peak for the nitrile group (C≡N) stretch, strong C-O-C stretching vibrations from the PEG backbone, and C-H stretching from the alkyl and PEG components. rsc.orgnih.gov The presence of the carboxylic acid would be confirmed by a broad O-H stretch and a C=O stretch. After conjugation to an amine-containing molecule, the disappearance of the broad O-H acid peak and the appearance of new amide I (C=O stretch) and amide II (N-H bend) bands would provide clear evidence of successful amide bond formation. acs.org

Table 1: Spectroscopic Data for this compound Characterization
TechniqueAnalyteKey Observations / Characteristic SignalsPurpose
¹H NMRThis compound- Aromatic signals (APN group)
  • Multiplets for C3 alkyl chain
  • Characteristic repeating signal for -(OCH₂CH₂)- of PEG5
  • Signal for terminal acid proton
  • Structural elucidation of the linker
    ¹³C NMRThis compound- Signal for nitrile carbon (C≡N)
  • Signals for aromatic carbons
  • Signal for PEG carbons (~70 ppm)
  • Signal for carbonyl carbon (COOH)
  • Structural confirmation and purity assessment
    FTIRThis compound- C≡N stretch
  • Strong C-O-C ether stretch
  • Broad O-H stretch (acid)
  • C=O stretch (acid)
  • Functional group identification
    FTIRAPN-C3-PEG5-Conjugate (Amide bond)- Disappearance of broad O-H stretch
  • Appearance of Amide I and Amide II bands
  • Confirmation of conjugation

    Chromatographic Methods for the Purification and Purity Assessment of this compound and its Derivatives

    Chromatographic techniques are indispensable for both the purification of the linker and its conjugates and for assessing their purity. High-Performance Liquid Chromatography (HPLC) is the predominant method used. nih.gov

    For the This compound linker itself, Reversed-Phase HPLC (RP-HPLC) is the method of choice for purity analysis. google.com Using a nonpolar stationary phase (e.g., C18) and a polar mobile phase gradient (typically water and acetonitrile (B52724) with an acid modifier like formic acid), this technique effectively separates the target compound from synthetic precursors and impurities. A high-purity sample will exhibit a single major peak in the chromatogram.

    For conjugates , a multi-modal chromatographic approach is often necessary:

    Size-Exclusion Chromatography (SEC) is used to separate the high molecular weight conjugate from the unreacted low molecular weight linker and to detect the presence of aggregates, which are undesirable byproducts. nih.gov

    Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. This can be highly effective for separating unconjugated protein from the conjugate, as the covalent attachment of the linker can alter the protein's isoelectric point (pI). It can also sometimes resolve species with different numbers of attached linkers (i.e., different drug-to-antibody ratios, or DARs). researchgate.net

    Table 2: Chromatographic Methods for this compound and Its Conjugates
    MethodPrimary Separation PrincipleApplication for this compound System
    Reversed-Phase HPLC (RP-HPLC)HydrophobicityPurity assessment of the this compound linker; Separation of conjugate species with different DARs. researchgate.net
    Size-Exclusion Chromatography (SEC)Hydrodynamic Radius (Size)Removal of unreacted linker from conjugate; Quantification of high molecular weight aggregates. nih.gov
    Ion-Exchange Chromatography (IEX)Net Surface ChargeSeparation of unconjugated protein from the conjugate; Potential separation of DAR species. researchgate.net

    Mass Spectrometry Approaches for Molecular Weight Determination and Verification of Conjugation Sites

    Mass spectrometry (MS) is a critical tool that provides precise molecular weight information and can be used to confirm the exact location of conjugation.

    To verify the identity of the This compound linker , high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI-MS), is employed. This technique provides a highly accurate mass measurement that can be compared to the theoretical molecular weight (547.6 g/mol ) to confirm the elemental composition (C₂₇H₃₇N₃O₉). google.comaxispharm.com

    For conjugates , several MS-based workflows are used:

    Intact Mass Analysis: The conjugate is analyzed by LC-MS, and the resulting mass spectrum is deconvoluted to determine the molecular weight of the entire molecule. mdpi.com This allows for direct confirmation of conjugation and determination of the number of linkers attached per protein, providing an average DAR and the distribution of species (e.g., DAR0, DAR1, DAR2, etc.). The polydispersity of the PEG chain can sometimes lead to broader peaks. researchgate.net

    Peptide Mapping: To identify the specific site of conjugation, the conjugate is proteolytically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by LC-MS/MS. The peptide fragment carrying the this compound modification will have a specific mass increase. Tandem MS (MS/MS) is then used to sequence this peptide, confirming the modification and identifying the exact cysteine residue to which the APN linker is attached. mdpi.com

    Table 3: Mass Spectrometry Approaches for Characterization
    TechniqueSample LevelInformation Obtained
    High-Resolution MS (e.g., ESI-TOF)Intact LinkerAccurate mass and confirmation of elemental formula for this compound.
    Intact Mass Analysis (LC-MS)Intact ConjugateConfirmation of conjugation; Molecular weight of the conjugate; Distribution of DAR species. mdpi.com
    Peptide Mapping (LC-MS/MS)Digested ConjugateIdentification of the specific amino acid (cysteine) conjugation site. mdpi.com

    Biophysical Characterization of Conjugate Interactions and Conformational Dynamics (e.g., SPR, ITC)

    After confirming the structure and purity of a conjugate, it is crucial to verify that the modification has not negatively impacted its biological function, particularly its binding to a target. Biophysical techniques are used to quantify these molecular interactions.

    Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding interactions in real-time. creative-diagnostics.com In a typical assay, the target molecule (e.g., an antigen) is immobilized on a sensor chip, and the this compound conjugate is flowed over the surface. The binding is measured, providing quantitative values for the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. researchgate.netmdpi.com By comparing the Kₑ of the conjugate to that of the unconjugated parent molecule, researchers can determine if the linker or its payload sterically hinders the binding interaction. mdpi.comnih.gov

    Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a binding event. tainstruments.com By titrating the conjugate into a solution containing its target, ITC provides a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). It also directly determines the binding stoichiometry (n), confirming the molar ratio of the interaction. This information is complementary to SPR and helps to understand the driving forces behind the binding event (e.g., whether it is enthalpy- or entropy-driven). mdpi.com

    Table 4: Biophysical Techniques for Functional Characterization of Conjugates
    TechniquePrimary MeasurementKey Parameters ObtainedPurpose
    Surface Plasmon Resonance (SPR)Change in refractive index upon binding to a surface- kₐ (association rate)
  • kₔ (dissociation rate)
  • Kₑ (affinity) mdpi.com
  • Quantifies binding kinetics and affinity; Assesses functional impact of conjugation. researchgate.net
    Isothermal Titration Calorimetry (ITC)Heat change upon binding in solution- n (stoichiometry)
  • Kₑ (affinity)
  • ΔH (enthalpy)
  • ΔS (entropy) tainstruments.com
  • Provides a complete thermodynamic profile of the binding interaction. mdpi.com

    Theoretical and Computational Studies Relevant to Apn C3 Peg5 Acid

    Molecular Modeling Approaches for APN-Mediated Conjugation Reactions

    The conjugation of APN-C3-PEG5-Acid to a protein occurs via the reaction of its 3-arylpropiolonitrile (APN) moiety with a cysteine residue. This reaction is a key step in the formation of a stable PROTAC-protein conjugate. Molecular modeling provides invaluable insights into the mechanism and selectivity of this conjugation.

    The reaction between the APN group and a cysteine thiol is a Michael addition. researchgate.netacs.org Computational studies, particularly using Density Functional Theory (DFT), can elucidate the reaction mechanism. These studies model the transition state of the thiol addition to the activated alkyne of the APN group. acs.org The electron-withdrawing nature of the nitrile and aryl groups on the propiolonitrile moiety makes the alkyne electrophilic and susceptible to nucleophilic attack by the thiolate form of a cysteine residue. wikipedia.org

    Quantum mechanical calculations can predict the reactivity of Michael acceptors like APN. nih.gov Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the APN group and the reaction energy barriers can be calculated to predict the rate and favorability of the conjugation reaction. acs.orgd-nb.info These calculations have shown that propiolamides, which are structurally related to APN, are highly reactive towards thiols. nih.gov

    Furthermore, molecular modeling can explain the high chemoselectivity of APNs for cysteine over other nucleophilic amino acid residues. nih.govresearchgate.net By calculating the reaction barriers for the addition of different amino acid side chains (e.g., lysine, histidine, serine) to the APN group, it can be demonstrated that the reaction with cysteine is kinetically and thermodynamically favored. mdpi.com The pKa of the cysteine thiol is a critical factor in its reactivity, and computational methods can predict the pKa of specific cysteine residues within a protein's microenvironment, thus identifying the most likely sites for conjugation. mun.ca

    The stability of the resulting thioether bond is another aspect that can be investigated through computational methods. Unlike the retro-Michael addition that can occur with maleimide-based conjugates, the APN-cysteine linkage is remarkably stable. wikipedia.orgresearchgate.net Computational models can compare the stability of different conjugate linkages by calculating the energetics of the reverse reaction, confirming the enhanced stability of the APN-derived bioconjugate. researchgate.netresearchgate.net

    Computational Prediction of Linker Conformation and Dynamics within Conjugates

    Once conjugated to a protein, the conformation and dynamics of the this compound linker are critical for the PROTAC's ability to form a productive ternary complex between the target protein and an E3 ligase. researchgate.netacs.org The PEG5 portion of the linker provides flexibility, which can be both an advantage and a challenge in PROTAC design.

    The PEG linker's flexibility allows it to adopt a wide range of conformations, which is necessary to span the distance between the binding sites on the target protein and the E3 ligase. nih.govexplorationpub.com However, excessive flexibility can lead to an entropic penalty upon formation of the ternary complex. rsc.org Computational models can help to understand this balance. For example, simulations can reveal if the linker has a tendency to adopt a more compact or extended conformation. The hydrophilic nature of the PEG chain leads to the formation of a hydration shell, which influences its conformation and interactions with the surrounding environment. chempep.com

    In the context of a PROTAC, MD simulations can model the entire ternary complex (Target Protein-PROTAC-E3 Ligase). researchgate.netnih.gov These simulations provide insights into the preferred binding poses and the role of the linker in stabilizing the complex. acs.orgnih.gov The linker's conformation directly impacts the relative orientation of the two proteins, which is crucial for efficient ubiquitin transfer. promegaconnections.comelifesciences.org

    Recent computational approaches, such as PRosettaC, have been developed specifically for modeling PROTAC-mediated ternary complexes. researchgate.netacs.org These methods sample the conformational space of both the linker and the protein-protein interface to predict the structure of the ternary complex with high accuracy. digitellinc.comacs.org Such models can be used to rationalize the activity of existing PROTACs and to guide the design of new ones with optimized linker lengths and compositions. nih.gov

    The following table summarizes findings from computational studies on the conformational properties of PEG linkers, which are relevant to the PEG5 component of this compound.

    PropertyComputational MethodFindingReference(s)
    Conformation All-atom and Coarse-Grained MDPEG chains can wrap around peptides and influence their structure. mdpi.com
    Flexibility MD SimulationsThe C-O bonds in PEG can rotate freely, providing conformational flexibility. chempep.com
    Hydration MD SimulationsPEG creates a hydration shell that reduces protein adsorption. chempep.com
    Stabilization MD SimulationsBranched PEGs can provide superior stabilization to proteins compared to linear PEGs. nih.govamericanpharmaceuticalreview.com
    Ternary Complex PRosettaC, MD SimulationsLinker conformation is critical for the stability and productivity of the ternary complex. researchgate.netacs.orgpromegaconnections.com

    Structure-Reactivity Relationship Investigations within the this compound Framework

    Linker Length: The length of the PEG spacer is a critical parameter. explorationpub.comrsc.org If the linker is too short, steric clashes may prevent the simultaneous binding of the target protein and the E3 ligase. explorationpub.com Conversely, if the linker is too long, the formation of a productive ternary complex may be entropically disfavored, or it may not effectively bring the two proteins into proximity for ubiquitination. explorationpub.comrsc.org Computational methods can be used to predict the optimal linker length by modeling the ternary complex with different PEG chain lengths and assessing the stability and geometry of the resulting complexes. scienceopen.com

    Linker Rigidity: While the PEG5 chain in this compound is flexible, the introduction of more rigid elements into PROTAC linkers is an area of active research. nih.gov Rigid linkers can reduce the entropic cost of ternary complex formation and may lead to more specific protein-protein interactions. Computational docking and MD simulations can be used to compare the conformational ensembles of flexible versus rigid linkers and to predict their impact on the stability and selectivity of the ternary complex. nih.gov

    The following table presents data from studies on structure-activity relationships of PROTAC linkers, which are applicable to the this compound framework.

    Linker ParameterEffect on PROTAC ActivityComputational InsightReference(s)
    Length Optimal length is crucial for ternary complex formation and degradation efficiency.Modeling of ternary complexes can predict optimal linker lengths. explorationpub.comrsc.orgwindows.net
    Composition Affects solubility, permeability, and degradation potency.Can modulate 3D polar surface area and intramolecular interactions. nih.govacs.org
    Flexibility/Rigidity Influences the entropic cost of ternary complex formation and selectivity.Rigid linkers can lead to more defined ternary complex structures. nih.govescholarship.org
    Attachment Point Can alter the degradation selectivity between closely related proteins.Can be optimized through structural modeling of the ternary complex. rsc.org

    Future Directions and Emerging Research Avenues for Apn C3 Peg5 Acid Chemistry

    Novel Applications of APN-C3-PEG5-Acid in Synthetic Biology and Bio-inspired Materials Research

    The precise and stable conjugation afforded by this compound is poised to make a significant impact on the fields of synthetic biology and bio-inspired materials. In synthetic biology, the construction of artificial cells and the engineering of novel metabolic pathways are central goals. nih.govnih.gov The ability to specifically link different protein components with high efficiency and stability is crucial for creating functional synthetic biological systems. This compound can be instrumental in assembling multi-enzyme complexes on scaffolds, potentially enhancing the efficiency of engineered metabolic pathways by channeling substrates between active sites.

    Furthermore, the principles of self-assembly are fundamental to the creation of bio-inspired materials. nih.govnih.gov this compound can be used to functionalize self-assembling peptides or polymers with bioactive molecules, leading to the development of novel hydrogels, nanofibers, and other biomaterials with tailored properties. nih.govnih.gov For instance, by conjugating cell-adhesion motifs or growth factors to a self-assembling peptide backbone using the APN linker, researchers can create materials that actively direct cellular behavior for applications in tissue engineering and regenerative medicine. researchgate.net The stability of the APN-cysteine linkage ensures that these functionalities remain tethered to the material for extended periods, a critical factor for long-term cell culture and in vivo applications.

    Integration with Advanced Bioorthogonal Chemistries for Complex Conjugate Assembly

    The azide-functionalized variant of this compound is a prime candidate for integration with a host of advanced bioorthogonal chemistries, enabling the construction of highly complex and multifunctional biomolecular conjugates. While standard copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are readily accessible with this linker, the future lies in its use in multi-step, orthogonal conjugation strategies.

    The high stability of the APN-thiol linkage allows for sequential or one-pot reactions where other bioorthogonal reactions can be performed without compromising the initial cysteine-specific conjugation. For example, a protein could first be modified at a cysteine residue with APN-C3-PEG5-Azide. The resulting azide-functionalized protein can then be selectively reacted with a molecule bearing a strained alkyne (e.g., DBCO or BCN) or a terminal alkyne in the presence of a copper catalyst. This modular approach allows for the precise assembly of complex structures, such as antibody-drug conjugates with multiple payloads or diagnostic agents, or the construction of intricate protein-polymer or protein-nanoparticle hybrids. The ability to combine the thiol-specificity of the APN group with other bioorthogonal chemistries opens up new possibilities for creating sophisticated biomaterials and therapeutic agents with precisely controlled architectures.

    Development of Next-Generation APN-Based Linkers with Enhanced Reactivity Profiles and Specificity

    While the current generation of APN linkers offers significant advantages in terms of stability, ongoing research is focused on developing next-generation derivatives with even more desirable properties. A key area of investigation is the modulation of the reactivity of the APN group. By introducing electron-donating or electron-withdrawing substituents on the aryl ring of the 3-arylpropiolonitrile moiety, it may be possible to fine-tune the reaction kinetics to suit specific applications. For instance, a more reactive linker might be desirable for rapid labeling of proteins at low concentrations, while a less reactive version could offer greater selectivity in complex biological mixtures.

    Another avenue of research is the enhancement of specificity. Although APN linkers are highly selective for thiols, further modifications could potentially discriminate between different cysteine environments within a protein, based on factors such as solvent accessibility and local pKa. This would allow for an even higher degree of control over the site of conjugation.

    Furthermore, the development of multi-functional APN-based linkers is an emerging trend. These linkers could incorporate additional functionalities, such as cleavable spacers that release a payload under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). Branched APN linkers could also be designed to allow for the attachment of multiple molecules at a single cysteine site, increasing the payload capacity for applications like drug delivery. The exploration of novel linker architectures will undoubtedly expand the utility of APN-based conjugation chemistry in the years to come.

    Chemical Compounds Mentioned

    Compound NameAbbreviation
    3-arylpropiolonitrileAPN
    Polyethylene (B3416737) glycolPEG
    DibenzocyclooctyneDBCO
    BicyclononyneBCN

    Below is an interactive data table summarizing the key properties of this compound.

    PropertyValueSource
    Chemical Formula C27H37N3O9 medkoo.com
    Molecular Weight 547.61 g/mol medkoo.com
    Thiol-Reactive Group 3-arylpropiolonitrile (APN) wikipedia.orgmedkoo.com
    Spacer Propyl (C3) and PEG5 medkoo.com
    Terminal Functional Group Carboxylic Acid or Azide (B81097) axispharm.commedkoo.com
    Key Feature Forms stable thioether linkage with cysteines wikipedia.orgnih.gov
    Solubility Enhanced by PEG5 spacer axispharm.com

    Q & A

    Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?

    • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict logP, solubility, and plasma protein binding. Use absorption, distribution, metabolism, and excretion (ADME) simulation tools (e.g., GastroPlus) to prioritize derivatives with optimal bioavailability. Validate predictions with microsomal stability assays .

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